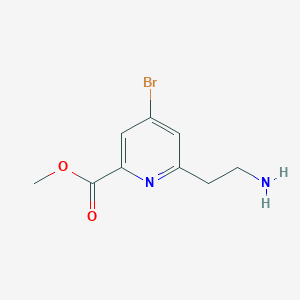
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide is a chemical compound with the molecular formula C9H7N5O3 and a molecular weight of 233.18 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and an acetamide group attached to a pyridine ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 6-formyl-4-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
These methods often involve the use of large-scale reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: N-(6-Carboxyl-4-hydroxypyridin-2-YL)acetamide.
Reduction: N-(6-Hydroxymethyl-4-hydroxypyridin-2-YL)acetamide.
Substitution: N-(6-Formyl-4-chloropyridin-2-YL)acetamide.
Applications De Recherche Scientifique
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The formyl and hydroxyl groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Hydroxypyridin-2-YL)acetamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-(6-Formyl-4-hydroxypteridin-2-YL)acetamide: Contains an additional nitrogen atom in the ring structure, which can alter its chemical properties and reactivity.
Uniqueness
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
N-(6-formyl-4-oxo-1H-pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8N2O3/c1-5(12)9-8-3-7(13)2-6(4-11)10-8/h2-4H,1H3,(H2,9,10,12,13) |
Clé InChI |
BZRMSSAMEPGMNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=O)C=C(N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)









![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)

